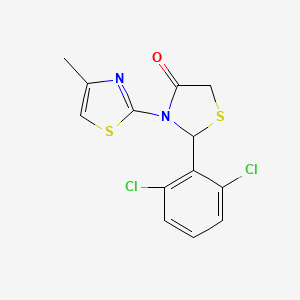
Bornyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl valerate is an organic compound belonging to the class of bicyclic monoterpenoids. It is known for its camphoraceous aroma and is used primarily in the flavor and fragrance industry. The compound has the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is also referred to by its IUPAC name, bornyl pentanoate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl valerate can be synthesized through the esterification of borneol with valeric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and valeric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Bornyl valerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form borneol and valeric acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and valeric acid.
Reduction: Reduction of this compound can lead to the formation of borneol and valeric aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Oxidation: Borneol and valeric acid.
Hydrolysis: Borneol and valeric acid.
Reduction: Borneol and valeric aldehyde.
Scientific Research Applications
Bornyl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of bornyl valerate involves its interaction with biological membranes. This compound is believed to enhance the permeability of cell membranes, facilitating the transport of other molecules across these barriers. This property makes it a valuable compound in drug delivery systems, particularly for targeting the central nervous system. The bornyl group is thought to induce loosening of the tight packing between epithelial cells, thereby increasing membrane permeability .
Comparison with Similar Compounds
Bornyl valerate can be compared with other similar compounds, such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a valerate group. It is also used in the flavor and fragrance industry.
Isobornyl acetate: Another ester of borneol, used for its pleasant aroma.
Bornyl isovalerate: Similar to this compound but with a slightly different structure, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to enhance membrane permeability makes it particularly valuable in drug delivery research .
Properties
CAS No. |
6189-76-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
136.00 °C. @ 12.00 mm Hg |
density |
0.957-0.963 |
physical_description |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


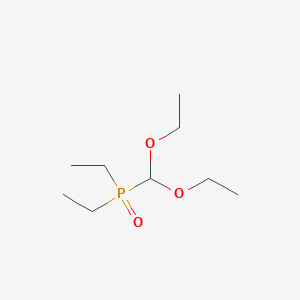
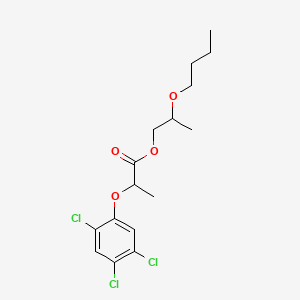
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
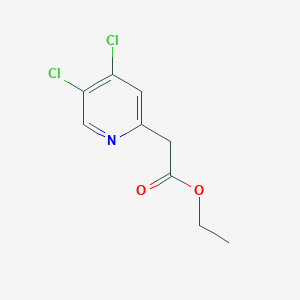
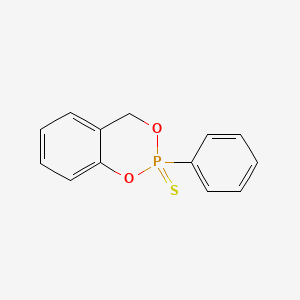

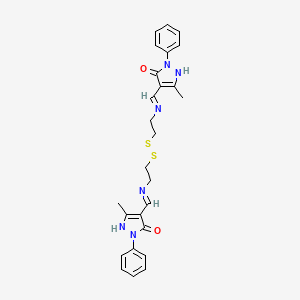
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
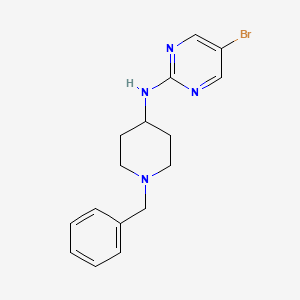
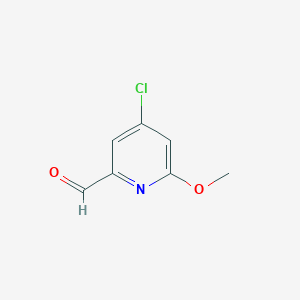

![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
